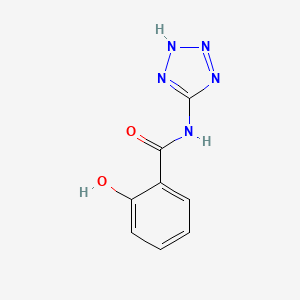![molecular formula C15H14ClNO2 B5823152 N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide, also known as CBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide exhibits significant anti-inflammatory and analgesic effects in animal models. In material science, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been explored for its potential as a building block for the synthesis of novel polymers with unique properties. In environmental science, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been studied for its potential as a water treatment agent due to its ability to adsorb heavy metal ions.
Wirkmechanismus
The mechanism of action of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide is not fully understood, but studies have shown that it acts as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide can reduce the production of inflammatory mediators and thereby exhibit anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide exhibits significant anti-inflammatory and analgesic effects in animal models. N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been shown to exhibit antioxidant activity and protect against oxidative stress-induced tissue damage. N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has several advantages as a research tool, including its low toxicity profile, high purity, and ease of synthesis. However, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide also has some limitations, including its limited solubility in water and its relatively low potency compared to other COX-2 inhibitors.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide. One area of interest is the development of novel N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide derivatives with improved potency and selectivity for COX-2 inhibition. Another area of interest is the investigation of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide's potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Additionally, further studies are needed to explore the potential applications of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide in material science and environmental science.
Synthesemethoden
The synthesis of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide involves the reaction of 2-chlorobenzyl alcohol with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to form N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide. The synthesis method has been extensively studied and optimized to yield high purity and yield of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide.
Eigenschaften
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11(18)17-13-6-8-14(9-7-13)19-10-12-4-2-3-5-15(12)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSDGFDFSGJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)

![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B5823098.png)
![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)


![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)
![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)


![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)